molecular formula C28H32FNO4 B13827441 t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate

t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate

Cat. No.: B13827441
M. Wt: 465.6 g/mol
InChI Key: IZJOKSSEMQWDSZ-CCEZHUSRSA-N
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Description

t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate is a synthetic intermediate or derivative related to the statin class of drugs, particularly fluvastatin. Its structure features a tert-butyl ester group, a 4-fluorophenyl-substituted indole core, and a conjugated enone system with hydroxyl and ketone functionalities. Key physicochemical properties include a high logP (6.09), indicative of lipophilicity, and a molecular weight of 467.57 g/mol (C₂₈H₃₄FNO₄) .

Properties

Molecular Formula

C28H32FNO4

Molecular Weight

465.6 g/mol

IUPAC Name

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+

InChI Key

IZJOKSSEMQWDSZ-CCEZHUSRSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Condensation with N-Isopropylaniline
  • Reactants: Compound 2 and N-isopropylaniline.
  • Process: Nucleophilic substitution or amide bond formation.
  • Product: Compound 3, an amide intermediate.
Intramolecular Cyclization
  • Catalyst: Anhydrous zinc chloride.
  • Reaction: Cyclization to form the indole ring system (Compound 4).
  • Significance: This step constructs the indole core essential for biological activity.
Vilsmeier-Haack Reaction
  • Reactants: Compound 4 and 3-N-methyl-N-phenylaminopropenal.
  • Product: (E)-3-[3'-(4''-fluorophenyl)-1'-isopropylindol-2'-yl]-2-propenal (Compound II).
  • Role: Introduction of the propenal side chain in E-configuration.
Condensation with tert-Butyl Acetoacetate (Key Step)
  • Reagents: Compound II, tert-butyl acetoacetate, sodium hydride (NaH), and n-butyllithium (n-BuLi).
  • Solvent: Originally tetrahydrofuran (THF), improved to 2-methyltetrahydrofuran (2-MeTHF).
  • Mechanism: tert-Butyl acetoacetate is deprotonated by NaH and n-BuLi to form a dianion, which attacks the aldehyde group of Compound II, yielding the target compound (Compound I).
  • Conditions: Low temperature (-78°C to -10°C), inert atmosphere (nitrogen).
  • Workup: Solvent removal under reduced pressure, crystallization to obtain orange-yellow crystals of the target compound.

Process Improvements and Solvent Optimization

A significant advancement in the preparation method is the replacement of tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) as the reaction solvent during the key condensation step:

Parameter THF (Original Process) 2-MeTHF (Improved Process)
Reaction Yield Baseline +15% increase
Solvent Recovery Rate ~50% ~80%
Production Cost Baseline -30% reduction
  • Benefits: Enhanced yield, better solvent recovery, and lower overall production costs.
  • Procedure Highlights: Sodium hydride (60%) is added to 2-MeTHF at 0°C, followed by tert-butyl acetoacetate addition. After stirring, n-butyllithium solution is added. Compound II in 2-MeTHF is slowly introduced at -10°C, and the reaction proceeds for 2 hours.

Summary Table of Key Reaction Conditions for Condensation Step

Parameter Value/Condition
Solvent 2-Methyltetrahydrofuran (2-MeTHF)
Temperature 0°C for initial steps, -78°C to -10°C for condensation
Sodium Hydride (60%) 5.8 kg per batch (scaled)
tert-Butyl Acetoacetate 19.5 kg per batch (scaled)
n-Butyllithium Solution 1.6 mol/L in hexane, 77 L per batch
Reaction Time 2 hours at -10°C
Atmosphere Dry nitrogen
Product Isolation Vacuum evaporation, crystallization

Additional Notes on Related Methods

  • An alternative method involves methyl acetoacetate instead of tert-butyl acetoacetate, producing methyl esters of the target compound, but the tert-butyl ester route is preferred for better isolation and purity of intermediates.
  • Subsequent transformations of the keto alcohol intermediate include reduction with sodium borohydride in the presence of borane complexes to form diol esters, which are further processed to yield fluvastatin sodium.
  • The tert-butyl ester route is advantageous for industrial-scale production due to ease of purification and handling.

Chemical Reactions Analysis

Types of Reactions

t-Butyl(E)-7-[3’-(4’‘-fluorophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

t-Butyl(E)-7-[3’-(4’‘-fluorophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of t-Butyl(E)-7-[3’-(4’‘-fluorophenyl)-1’methylethyl-indol-2’-yl]-3-hydroxy-5-oxo-6-heptenoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with fluvastatin derivatives, particularly fluvastatin sodium and its tert-butyl ester analogs. Below is a detailed comparison:

Table 1: Comparative Analysis of Key Compounds

Parameter t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate Fluvastatin Sodium (Active Drug) Fluvastatin t-Butyl Ester (Prodrug)
Molecular Formula C₂₈H₃₄FNO₄ C₂₄H₂₅FNNaO₄ C₂₈H₃₄FNO₄
Molecular Weight (g/mol) 467.57 433.45 467.57
Key Functional Groups tert-Butyl ester, 3-oxo, 5-hydroxy, indole, 4-fluorophenyl Sodium carboxylate, dihydroxy, indole tert-Butyl ester, dihydroxy, indole
logP 6.09 ~2.5 (estimated for ionized form) ~5.8 (estimated)
Solubility Low aqueous solubility (lipophilic) High (due to ionic sodium carboxylate) Moderate (enhanced by ester lipophilicity)
Pharmacological Role Intermediate/prodrug candidate Active HMG-CoA reductase inhibitor Prodrug (hydrolyzed to active metabolite)
Structural Highlights 3-oxo group reduces polarity Polar carboxylate enhances bioavailability Esterification improves membrane permeability

Detailed Research Findings

Structural and Functional Insights

  • Target Compound: The 3-oxo and 5-hydroxy groups create a conjugated system that may influence metabolic stability.
  • Fluvastatin Sodium: The sodium carboxylate group increases water solubility, critical for rapid absorption and bioavailability. Its dihydroxy-heptenoate chain is essential for binding to HMG-CoA reductase .
  • Fluvastatin t-Butyl Ester : The esterification of the carboxylate group converts the polar acid into a lipophilic prodrug, improving intestinal absorption. Hydrolysis in vivo releases the active form .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP (6.09) exceeds that of fluvastatin sodium, suggesting better membrane permeability but lower aqueous solubility. This trade-off is typical of prodrug design .
  • Thermal Stability : The target compound’s high boiling point (647.7°C) and flash point (345.5°C) indicate stability under processing conditions, advantageous for synthetic scalability .

Biological Activity

The compound t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate , also known by its CAS number 194934-95-7, is a derivative of indole that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 194934-95-7
  • Molecular Formula : C28H32FNO4
  • Molecular Weight : 465.56 g/mol

Structural Characteristics

The compound features an indole moiety substituted with a fluorophenyl group and a tert-butyl ester, which may influence its lipophilicity and biological activity. The presence of the hydroxy and keto groups suggests potential interactions with various biological targets.

Pharmacological Profile

Research indicates that t-butyl indole derivatives exhibit a range of biological activities, primarily due to their interaction with various receptors and enzymes. The compound's structure suggests it may act as a ligand for G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling.

  • Receptor Modulation : Similar compounds have shown activity as agonists or antagonists at various GPCRs. For instance, studies on related indole derivatives have demonstrated their ability to modulate the activity of receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : The keto and hydroxy groups may enable the compound to inhibit enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory pathways.

Study on Indole Derivatives

A study published in MDPI evaluated a series of indole derivatives, including compounds structurally similar to t-butyl indole. The findings revealed that certain modifications led to enhanced binding affinity for specific receptors, suggesting that similar modifications could improve the biological activity of t-butyl indole derivatives .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structural features can induce apoptosis in cancer cell lines. For example, one study indicated that certain indole derivatives activated apoptotic pathways in human breast cancer cells, leading to significant reductions in cell viability .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
GPCR AgonismModulation of neurotransmission
Enzyme InhibitionInhibition of cyclooxygenase
Anticancer ActivityInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing t-butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate, and what challenges arise in achieving stereochemical purity?

  • Answer : The compound is structurally related to fluvastatin derivatives, which often involve multi-step synthesis starting from indole scaffolds. A common approach includes:

  • Step 1 : Functionalization of the indole core at the 2-position via Friedel-Crafts alkylation using 4-fluorophenyl and isopropyl groups .
  • Step 2 : Introduction of the heptenoate side chain via Wittig or Horner-Wadsworth-Emmons reactions to ensure (E)-configuration at the double bond .
  • Challenges : Stereochemical control during side-chain coupling and protection/deprotection of the hydroxyl group require careful optimization (e.g., chiral auxiliaries or asymmetric catalysis). Impurities often arise from keto-enol tautomerization at the 3-oxo position .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm the indole core, fluorophenyl substituents, and side-chain geometry. Key signals include aromatic protons (6.5–8.0 ppm), isopropyl methyl groups (~1.2–1.5 ppm), and the (E)-configured double bond (J ≈ 16 Hz) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS (m/z ~425–450 for [M+H]+^+) ensure purity and molecular weight validation .
  • XRD : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry and hydrogen-bonding networks .

Q. How do solubility and stability profiles of this compound influence experimental design in aqueous vs. non-polar systems?

  • Answer : The t-butyl ester group enhances lipophilicity, making the compound soluble in DMSO or THF but poorly soluble in water. Stability issues include:

  • Hydrolysis : The ester moiety is prone to hydrolysis under basic conditions, requiring pH-controlled environments (pH 6–7) for kinetic studies .
  • Light Sensitivity : The conjugated enone system may degrade under UV light, necessitating amber glassware and inert atmospheres for storage .

Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction conditions?

  • Answer : Factorial designs (e.g., 2k^k or response surface methodology) are recommended to screen variables like temperature, catalyst loading, and solvent polarity. For example:

  • Variables : Catalyst (e.g., Pd/C vs. Rh), solvent (THF vs. DMF), and reaction time.
  • Outputs : Yield, enantiomeric excess (ee), and purity.
  • Analysis : ANOVA identifies significant factors, reducing trial-and-error experimentation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) elucidate the reaction mechanism of the indole core functionalization?

  • Answer : Density Functional Theory (DFT) simulations model transition states and intermediates in Friedel-Crafts alkylation. Key insights include:

  • Electrophilic Substitution : The 2-position of indole is more reactive due to lower activation energy (~15 kcal/mol) compared to other positions .
  • Solvent Effects : Polarizable continuum models (PCM) predict solvation energies, guiding solvent selection (e.g., dichloroethane vs. toluene) .
  • Validation : Experimental kinetics (e.g., Arrhenius plots) cross-validate computational barriers .

Q. What role does the crystal packing (e.g., hydrogen-bonding networks) play in the compound’s solid-state stability and dissolution behavior?

  • Answer : XRD data ( ) reveals intermolecular hydrogen bonds between the hydroxyl group and ketone oxygen, stabilizing the lattice. Implications include:

  • Dissolution : Strong H-bonding reduces dissolution rates in polar solvents, requiring co-solvents (e.g., PEG 400) for bioavailability studies .
  • Polymorphism Risk : Differences in packing (e.g., monoclinic vs. orthorhombic) may lead to variable melting points and solubility, necessitating polymorph screening .

Q. How can contradictions in solubility data (e.g., aqueous vs. organic media) be resolved using advanced analytical techniques?

  • Answer : Conflicting solubility reports often stem from:

  • Dynamic Light Scattering (DLS) : Detects nanoaggregates in aqueous media, which may falsely indicate higher solubility .
  • NMR Titrations : Quantify equilibrium between monomeric and aggregated forms in DMSO/water mixtures .
  • Thermodynamic Modeling : Use Hansen solubility parameters to predict miscibility gaps .

Q. What strategies improve the scalability of this compound’s synthesis while maintaining stereochemical integrity?

  • Answer :

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, critical for exothermic steps like indole alkylation .
  • Immobilized Catalysts : Heterogeneous catalysts (e.g., silica-supported acids) reduce purification steps and improve ee .
  • Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time, minimizing side reactions .

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